molecular formula C16H25NOSi B11848571 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile

4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile

Cat. No.: B11848571
M. Wt: 275.46 g/mol
InChI Key: CCSRQNPOJUSRBP-UHFFFAOYSA-N
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Description

4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzonitrile core. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Starting Material: 4-hydroxy-3-ethylbenzonitrile

    Reagent: tert-butyldimethylsilyl chloride (TBDMS-Cl)

    Base: Imidazole or triethylamine

    Solvent: Dichloromethane

    Conditions: Room temperature

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile primarily involves the protection of hydroxyl groups. The TBDMS group is introduced to prevent unwanted reactions at the hydroxyl site during subsequent synthetic steps. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild acidic or basic conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
  • 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile is unique due to the presence of both the TBDMS protecting group and the benzonitrile moiety. This combination allows for selective reactions at the nitrile group while protecting the hydroxyl group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H25NOSi

Molecular Weight

275.46 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-ethylbenzonitrile

InChI

InChI=1S/C16H25NOSi/c1-7-14-10-13(11-17)8-9-15(14)12-18-19(5,6)16(2,3)4/h8-10H,7,12H2,1-6H3

InChI Key

CCSRQNPOJUSRBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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